1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a hydroxy-methylbutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives, including 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde, often involves the formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction, which utilizes diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another method involves the use of carbenes or carbenoids, which react with alkenes to form cyclopropane rings .
Industrial Production Methods: Industrial production of cyclopropane derivatives typically employs catalytic systems that ensure regio-, diastereo-, and enantio-selectivity. These methods are designed to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as an anesthetic in the past.
Cyclopropanecarboxaldehyde: A simpler aldehyde-substituted cyclopropane.
2-Hydroxy-3-methylbutanal: A structurally similar compound without the cyclopropane ring.
Uniqueness: 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, a hydroxy-methylbutyl group, and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-7(2)8(11)5-9(6-10)3-4-9/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
JXUIVUOYBPPYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1(CC1)C=O)O |
Origin of Product |
United States |
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